molecular formula C6H2Cl2FI B6335997 1,2-Dichloro-4-fluoro-5-iodobenzene CAS No. 1188535-56-9

1,2-Dichloro-4-fluoro-5-iodobenzene

Cat. No.: B6335997
CAS No.: 1188535-56-9
M. Wt: 290.89 g/mol
InChI Key: DYNDIAGIFHTRBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dichloro-4-fluoro-5-iodobenzene is an aromatic compound with the molecular formula C6H2Cl2FI. It is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

The synthesis of 1,2-Dichloro-4-fluoro-5-iodobenzene typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound undergoes substitution reactions to introduce the desired halogen atoms. For example, starting with a chlorinated benzene derivative, fluorine and iodine atoms can be introduced through nucleophilic substitution reactions using appropriate reagents and conditions .

Industrial production methods may involve multi-step synthesis routes, including halogenation, purification, and isolation processes to obtain the final product with high purity .

Chemical Reactions Analysis

1,2-Dichloro-4-fluoro-5-iodobenzene undergoes various chemical reactions, including:

Scientific Research Applications

1,2-Dichloro-4-fluoro-5-iodobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-fluoro-5-iodobenzene depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound can form new carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Biological Activity

1,2-Dichloro-4-fluoro-5-iodobenzene, a halogenated aromatic compound, has garnered attention in various fields, particularly in medicinal chemistry and environmental science. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.

This compound is characterized by the following properties:

Property Value
Molecular FormulaC6H3Cl2F I
Molecular Weight272.898 g/mol
Density2.0 ± 0.1 g/cm³
Melting Point27-29 °C
Boiling Point259 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that influence specific pathways within biological systems.

  • Enzyme Interaction : The compound may inhibit or activate enzymes critical in metabolic pathways.
  • Receptor Binding : It can interact with nuclear receptors such as PPARγ, which plays a significant role in glucose and lipid metabolism .
  • Antimicrobial Activity : Halogenated compounds are known for their antimicrobial properties, potentially acting against drug-resistant pathogens .

Antimicrobial Properties

Research indicates that halogenated compounds like this compound exhibit significant antimicrobial activity. A review highlighted various halogenated agents as effective against resistant bacterial strains due to their unique modes of action that disrupt cellular processes .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of halogen atoms enhances the biological efficacy of aromatic compounds. For instance, modifications at different positions on the benzene ring can significantly alter the compound's potency against specific biological targets .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the effectiveness of several halogenated compounds against Staphylococcus aureus and Escherichia coli.
    • Results showed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to traditional antibiotics.
  • Case Study on Metabolic Effects :
    • Another investigation focused on the impact of this compound on glucose metabolism in diabetic models.
    • Findings indicated that it could modulate insulin sensitivity through PPARγ activation, suggesting potential therapeutic applications for type 2 diabetes management .

Properties

IUPAC Name

1,2-dichloro-4-fluoro-5-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FI/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNDIAGIFHTRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.